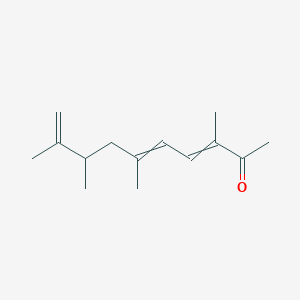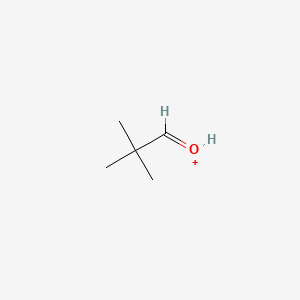
(2,2-Dimethylpropylidene)oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylpropylidene)oxidanium is a chemical compound with the molecular formula C5H11OThis compound is a colorless liquid with a distinct odor and is commonly used as a reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,2-Dimethylpropylidene)oxidanium can be synthesized through the reaction of methanol and acetone in the presence of a catalyst. The process involves mixing methanol and acetone, adding a catalyst, and allowing the reaction to proceed under controlled conditions. The crude product is then purified through extractive distillation and redistillation to obtain the final product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The use of metal oxide catalysts, such as Fe2O3, Al2O3, or Ga2O3, can enhance the reaction efficiency and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethylpropylidene)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, oxidation can yield various carbonyl compounds, while substitution reactions can produce a range of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylpropylidene)oxidanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: It can be used in biochemical studies to investigate reaction mechanisms and pathways.
Industry: It is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of (2,2-Dimethylpropylidene)oxidanium involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, introducing alkyl groups into other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2,2-Dimethylpropylidene)oxidanium include:
(2,2-Dimethylpropylidyne)phosphine: A compound with a phosphorus-carbon triple bond, known for its stability at room temperature.
2,2-Dimethoxypropane: Another name for this compound, used interchangeably in some contexts.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Its ability to act as an alkylating agent and its use in various chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
64788-27-8 |
|---|---|
Molekularformel |
C5H11O+ |
Molekulargewicht |
87.14 g/mol |
IUPAC-Name |
2,2-dimethylpropylideneoxidanium |
InChI |
InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3/p+1 |
InChI-Schlüssel |
FJJYHTVHBVXEEQ-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)(C)C=[OH+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




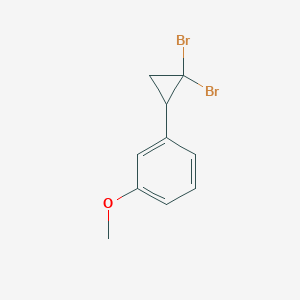
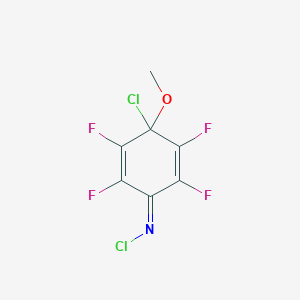
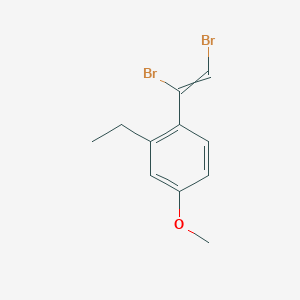
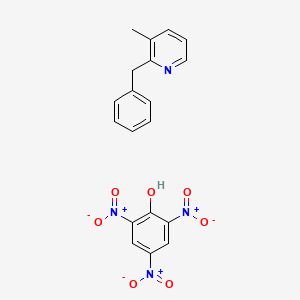
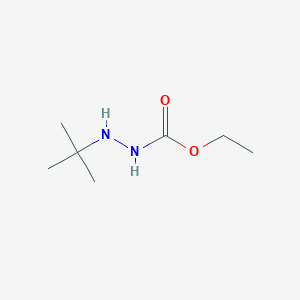
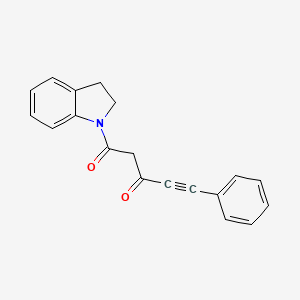
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
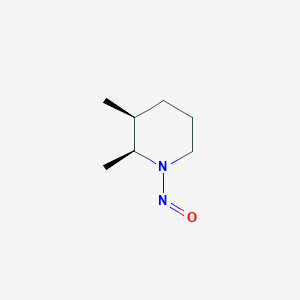
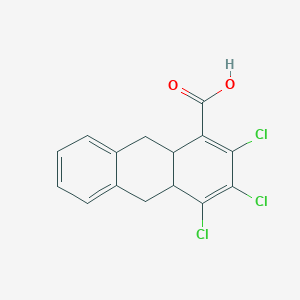

![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
